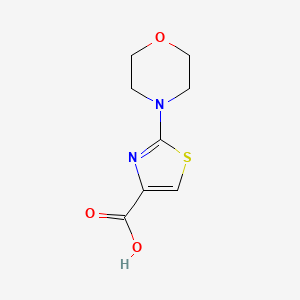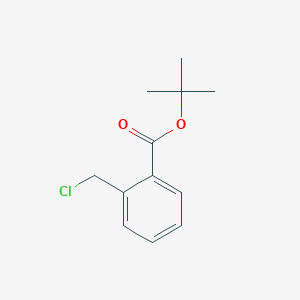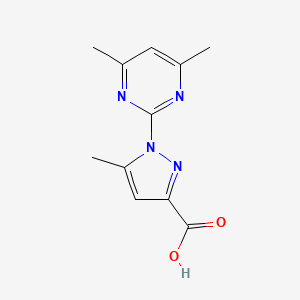
6-Methyl-1H-indazol-4-carbonitril
Übersicht
Beschreibung
“6-Methyl-1H-indazole-4-carbonitrile” is a chemical compound with the molecular formula C9H7N3. It is a derivative of indazole, a heterocyclic compound that consists of a pyrazole ring fused with a benzene ring . The compound is stored in a dry room at room temperature .
Synthesis Analysis
The synthesis of indazole derivatives, including “6-Methyl-1H-indazole-4-carbonitrile”, has been a subject of research. Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “6-Methyl-1H-indazole-4-carbonitrile” is characterized by a fused ring system consisting of a benzene ring and a pyrazole ring. The methyl group is attached to the 6th position of the indazole ring, and the carbonitrile group is attached to the 4th position .Chemical Reactions Analysis
Indazole derivatives, including “6-Methyl-1H-indazole-4-carbonitrile”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of “6-Methyl-1H-indazole-4-carbonitrile” include its molecular weight, which is 157.17 . It is a solid substance stored in a dry room at room temperature .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 6-Methyl-1H-indazol-4-carbonitril
Arzneimittelsynthese: Die einzigartige Struktur dieser Verbindung macht sie zu einem wertvollen Vorläufer bei der Synthese verschiedener Medikamente. Ihr Indazol-Kern ist in vielen Pharmazeutika weit verbreitet, was auf ein potenzielles Einsatzgebiet bei der Entwicklung von Antihypertensiva, Antikrebsmitteln, Antidepressiva, entzündungshemmenden und antibakteriellen Medikamenten hindeutet .
Organische Reaktionen: „this compound“ kann aufgrund seiner reaktiven Stellen, die weitere chemische Modifikationen ermöglichen, in organischen Synthesen eingesetzt werden.
Antimikrobielle Aktivität: Indazol-Derivate haben sich gegen eine Reihe von mikrobiellen Stämmen als wirksam erwiesen. Diese Verbindung könnte zur Entwicklung neuer antimikrobieller Wirkstoffe erforscht werden .
Krebsforschung: Angesichts der Prävalenz des Indazol-Restes in Antikrebsmitteln könnte diese Verbindung als Ausgangspunkt für neue Krebstherapien dienen .
Entzündungshemmende Anwendungen: Der Indazol-Ring ist für seine entzündungshemmenden Eigenschaften bekannt, was auf ein potenzielles Einsatzgebiet bei der Entwicklung von entzündungshemmenden Medikamenten hindeutet .
Antivirenforschung: Indazol-Verbindungen haben antivirale Aktivitäten gezeigt, was „this compound“ zu einem Kandidaten für die Entwicklung von antiviralen Medikamenten machen könnte .
Antioxidative Eigenschaften: Die Struktur von Indazolen wurde mit antioxidativen Aktivitäten in Verbindung gebracht, was auf eine mögliche Verwendung bei der Herstellung von Antioxidantien hindeutet .
Wirkmechanismus
Target of Action
Indazole derivatives, which 6-methyl-1h-indazole-4-carbonitrile is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets that 6-Methyl-1H-indazole-4-carbonitrile binds to.
Biochemical Pathways
Indazole derivatives have been found to influence a variety of biological pathways . The downstream effects of these pathway alterations would depend on the specific biological activities of 6-Methyl-1H-indazole-4-carbonitrile.
Result of Action
Indazole derivatives have been associated with a range of biological activities, suggesting that they can induce various molecular and cellular changes .
Biochemische Analyse
Biochemical Properties
6-Methyl-1H-indazole-4-carbonitrile plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with phosphoinositide 3-kinase, an enzyme involved in cell growth, proliferation, and survival. By inhibiting this enzyme, 6-Methyl-1H-indazole-4-carbonitrile can modulate signaling pathways that are critical for cancer cell survival . Additionally, this compound has been shown to interact with tyrosine kinases, which are enzymes that play a pivotal role in the regulation of cellular processes such as metabolism, growth, and differentiation . These interactions highlight the potential of 6-Methyl-1H-indazole-4-carbonitrile as a therapeutic agent in the treatment of various diseases.
Cellular Effects
6-Methyl-1H-indazole-4-carbonitrile exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, a process of programmed cell death . This is achieved through the modulation of cell signaling pathways, including the inhibition of the phosphoinositide 3-kinase/Akt pathway, which is crucial for cell survival and growth . Furthermore, 6-Methyl-1H-indazole-4-carbonitrile has been shown to affect gene expression by altering the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis . These cellular effects underscore the potential of this compound in cancer therapy.
Molecular Mechanism
The molecular mechanism of action of 6-Methyl-1H-indazole-4-carbonitrile involves several key interactions at the molecular level. This compound binds to the active site of phosphoinositide 3-kinase, thereby inhibiting its activity and preventing the downstream activation of the Akt signaling pathway . This inhibition leads to the suppression of cell growth and the induction of apoptosis in cancer cells. Additionally, 6-Methyl-1H-indazole-4-carbonitrile has been found to inhibit the activity of tyrosine kinases by binding to their ATP-binding sites, which results in the disruption of signaling pathways that are essential for cell proliferation and survival . These molecular interactions provide a detailed understanding of how 6-Methyl-1H-indazole-4-carbonitrile exerts its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-1H-indazole-4-carbonitrile have been observed to change over time. The stability of this compound is a critical factor in its efficacy, as it can degrade under certain conditions, leading to a reduction in its biological activity . Long-term studies have shown that 6-Methyl-1H-indazole-4-carbonitrile can maintain its stability and efficacy for extended periods when stored under optimal conditions. Degradation products may form over time, which could potentially affect its therapeutic properties . These temporal effects highlight the importance of proper storage and handling of this compound in laboratory settings.
Dosage Effects in Animal Models
The effects of 6-Methyl-1H-indazole-4-carbonitrile vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 6-Methyl-1H-indazole-4-carbonitrile can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings suggest that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits. Therefore, careful dosage optimization is essential to maximize the efficacy and minimize the toxicity of 6-Methyl-1H-indazole-4-carbonitrile in animal models.
Metabolic Pathways
6-Methyl-1H-indazole-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves the cytochrome P450 enzyme system, which is responsible for the oxidation and subsequent detoxification of this compound . Additionally, 6-Methyl-1H-indazole-4-carbonitrile can undergo conjugation reactions with glutathione, leading to the formation of water-soluble metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the pharmacokinetics and overall bioavailability of 6-Methyl-1H-indazole-4-carbonitrile.
Transport and Distribution
The transport and distribution of 6-Methyl-1H-indazole-4-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, which facilitate its uptake into cells. Once inside the cell, 6-Methyl-1H-indazole-4-carbonitrile can bind to intracellular proteins, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by its lipophilicity, which allows it to readily cross cell membranes and reach its target sites. These transport and distribution mechanisms are critical for the therapeutic efficacy of 6-Methyl-1H-indazole-4-carbonitrile.
Subcellular Localization
The subcellular localization of 6-Methyl-1H-indazole-4-carbonitrile is an important factor in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 6-Methyl-1H-indazole-4-carbonitrile can be transported into the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of this compound is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments . Understanding the subcellular localization of 6-Methyl-1H-indazole-4-carbonitrile is essential for elucidating its mechanism of action and therapeutic potential.
Eigenschaften
IUPAC Name |
6-methyl-1H-indazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-2-7(4-10)8-5-11-12-9(8)3-6/h2-3,5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSVXDJYZLOUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NNC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646514 | |
| Record name | 6-Methyl-1H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-51-0 | |
| Record name | 6-Methyl-1H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B1371805.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1371807.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)
![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)
![[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol](/img/structure/B1371811.png)
![3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride](/img/structure/B1371814.png)

![Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate](/img/structure/B1371816.png)

![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1371822.png)

![1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride](/img/structure/B1371825.png)


